molecular formula C13H19NO3 B8271386 tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate CAS No. 86013-50-5

tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate

Cat. No.: B8271386
CAS No.: 86013-50-5
M. Wt: 237.29 g/mol
InChI Key: FSRZPRRAZVZKFE-NSHDSACASA-N
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Description

tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a 1,1-dimethylethyl group attached to a carbamate moiety, which is further connected to a (2R)-2-hydroxy-2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate typically involves the reaction of 1,1-dimethylethyl chloroformate with (2R)-2-hydroxy-2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products

    Oxidation: Formation of 1,1-Dimethylethyl [(2R)-2-oxo-2-phenylethyl]carbamate.

    Reduction: Formation of 1,1-Dimethylethyl [(2R)-2-amino-2-phenylethyl]carbamate.

    Substitution: Formation of various substituted carbamates depending on the substituent introduced.

Scientific Research Applications

tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylethyl [(2R)-2-hydroxy-2-cyclohexylethyl]carbamate
  • 1,1-Dimethylethyl [(2R)-2-hydroxy-2-methylpropyl]carbamate
  • 1,1-Dimethylethyl [(2R)-2-hydroxy-2-ethylbutyl]carbamate

Uniqueness

tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins. Additionally, the phenyl group may contribute to the compound’s stability and reactivity in various chemical reactions.

Properties

CAS No.

86013-50-5

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m0/s1

InChI Key

FSRZPRRAZVZKFE-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C1=CC=CC=C1)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

28 g of t-butoxycarbonyl azide were added at room temperature to 200 ml of a methylene chloride solution containing 25.3 g of DL-2-amino-1-phenylethanol and 45 ml of triethylamine, and the reaction mixture was allowed to stand overnight at room temperature. The reaction mixture was then condensed by evaporation under reduced pressure, and water and diisopropyl ether were added to the condensate. The mixture was thoroughly stirred. yielding the title compound in the form of insoluble crystals melting at 123°-124° C. in a yield of 20.6 g. These crystals were filtered off. The organic layer in the filtrate was separated and washed with an aqueous solution of potassium hydrogen sulfate and with an aqueous solution of sodium bicarbonate. The resulting solution was dried over anhydrous magnesium sulfate, and the solvent was distilled off. The crystals of the title compound in the residue were collected by filtration and washed with a mixture of diisopropyl ether and petroleum ether, yielding a further 18.7 g.
Quantity
28 g
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25.3 g
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reactant
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45 mL
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solvent
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Synthesis routes and methods II

Procedure details

Racemic α-(aminomethyl)benzenemethanol (13.7 g) and bis(1,1-dimethylethyl)carbonate (21.8 g) were dissolved in methanol (200 ml) and 10% aqueous sodium carbonate (200 ml) added. The mixture was stirred at room temperature for 24 h, poured into 2M hydrochloric acid and extracted with ethyl acetate. Evaporation of the extract and trituration with ethyl acetate/hexane gave the sub-title compound as a pale yellow solid (27.6 g).
Quantity
13.7 g
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reactant
Reaction Step One
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21.8 g
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reactant
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200 mL
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solvent
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200 mL
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reactant
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0 (± 1) mol
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Reaction Step Three

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